molecular formula C17H21N5O2 B2475786 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine CAS No. 1448043-84-2

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine

Cat. No.: B2475786
CAS No.: 1448043-84-2
M. Wt: 327.388
InChI Key: INOOWEHKLTYHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrazolo[3,2-b][1,3]oxazine core with a piperazine ring substituted with a pyridin-3-ylmethyl group. Its distinct chemical framework makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine involves multiple steps, starting with the preparation of the pyrazolo[3,2-b][1,3]oxazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyridin-3-ylmethyl group through further substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry .

Chemical Reactions Analysis

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-17(15-11-16-22(19-15)5-2-10-24-16)21-8-6-20(7-9-21)13-14-3-1-4-18-12-14/h1,3-4,11-12H,2,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOOWEHKLTYHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC4=CN=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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